molecular formula C7H14FNO2 B574288 Heptanoic acid, 2-amino-4-fluoro- (9CI) CAS No. 194349-16-1

Heptanoic acid, 2-amino-4-fluoro- (9CI)

Cat. No.: B574288
CAS No.: 194349-16-1
M. Wt: 163.192
InChI Key: QFXLYPFHIHGWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic acid, 2-amino-4-fluoro- (9CI) (CAS: 191986-91-1) is a fluorinated amino acid derivative with the molecular formula C₇H₁₄FNO₂ and a molecular weight of 163.19 g/mol . Structurally, it features:

  • A seven-carbon aliphatic chain (heptanoic acid backbone).
  • An amino (-NH₂) group at the C2 position.
  • A fluorine atom at the C4 position.

This compound belongs to a class of modified fatty acids where functional groups (amino, fluoro) alter physicochemical properties such as polarity, acidity, and biological activity.

Properties

CAS No.

194349-16-1

Molecular Formula

C7H14FNO2

Molecular Weight

163.192

IUPAC Name

2-amino-4-fluoroheptanoic acid

InChI

InChI=1S/C7H14FNO2/c1-2-3-5(8)4-6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)

InChI Key

QFXLYPFHIHGWMF-UHFFFAOYSA-N

SMILES

CCCC(CC(C(=O)O)N)F

Synonyms

Heptanoic acid, 2-amino-4-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations in Heptanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
Heptanoic acid, 2-amino-4-fluoro- 191986-91-1 C₇H₁₄FNO₂ 163.19 -COOH, -NH₂, -F Parent compound for comparison.
4,6-Dioxoheptanoic acid 51568-18-4 C₇H₈O₃ 140.14 -COOH, two ketones (C4, C6) Lacks amino/fluoro groups; keto groups enhance reactivity .
Tridecafluoroheptanoic acid 6130-43-4 C₇HF₁₃O₂ 364.07 -COOH, 13 fluorine atoms Fully fluorinated chain; high electronegativity, used in industrial applications .

Key Insights :

  • Fluorination extent dramatically impacts properties. The tridecafluoro derivative is highly electronegative and thermally stable, making it suitable for surfactants or calibration standards .
  • 4,6-Dioxoheptanoic acid lacks biofunctional groups (amino/fluoro) but serves as a metabolite in tyrosine catabolism .

Substituted Aromatic Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
2-Amino-4-fluoro-5-methoxybenzoic acid 637347-90-1 C₈H₆FNO₃ 183.14 -COOH, -NH₂, -F, -OCH₃ Aromatic backbone; methoxy group adds steric bulk .
2-Amino-4-fluorobenzamide 119023-25-5 C₇H₇FN₂O 154.14 -CONH₂, -NH₂, -F Amide group replaces -COOH; potential CNS drug precursor .

Key Insights :

  • Aromatic analogues exhibit distinct electronic properties due to ring conjugation. For example, 2-amino-4-fluorobenzamide’s amide group enables hydrogen bonding, relevant in drug design .

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